Oxime V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

how was Oxime V first synthesized

Foundational Synthesis Research

The table below summarizes the key information from the initial discovery report.

| Aspect | Details |

|---|---|

| Initial Report | First synthesized and reported in 1976 [1]. |

| Research Context | Study of structure-taste relationships for artificial sweeteners; investigation of synthetic analogs of perillartine [1]. |

| Key Researchers | Acton, E. M. & Stone, H. [1]. |

| Primary Literature | Science, 193(4253), 584-586 (1976) [1]. |

| Chemical Identifier | CAS Registry Number: 59691-20-2 [2]. |

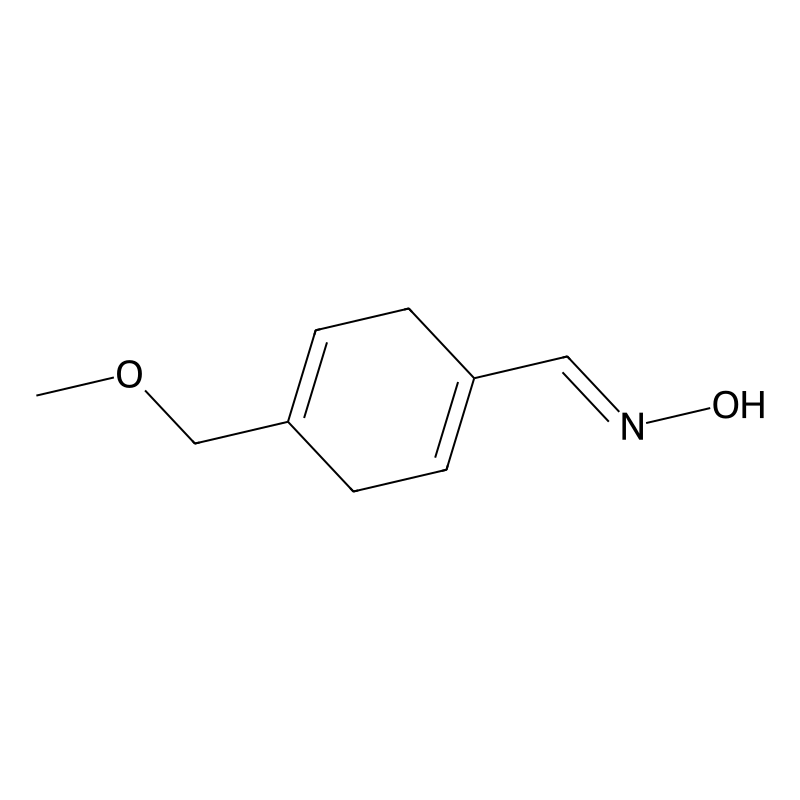

The IUPAC name for Oxime V is 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, with a molecular formula of C9H13NO2 [1] [2] [3].

Figure: The experimental workflow for the discovery of this compound involved designing a synthetic analog of an existing sweetener, followed by synthesis and characterization of its properties [1].

References

Oxime V: From Synthetic Compound to Natural Product

Oxime V was initially known for decades as a synthetic sweetening agent, approximately 450 times sweeter than sucrose and valued for its improved water solubility compared to similar compounds [1]. A significant breakthrough came in 2022 when researchers from the University of Florida Institute of Food and Agricultural Sciences (UF/IFAS) identified this compound as a natural constituent in citrus for the first time [2] [3].

This discovery is notable because it reveals a natural source for a compound previously only known as a synthetic substance [2]. The identification of this compound and other sweetener compounds opens up new possibilities for the food and beverage industry to create natural, lower-calorie products without compromising on taste [2].

Research Methodology & Identified Compounds

The research team, led by Professor Yu Wang, employed an efficient metabolomics-based screening strategy to discover taste modulators in citrus [3]. The core of this approach involved using an in-house database combined with untargeted and targeted metabolomics analyses to screen for sweeteners or sweetness-enhancing compounds in various citrus cultivars [3].

This methodology successfully identified eight different sweeteners or sweetness-enhancing compounds from the tested citrus cultivars. Of these eight, seven were newly identified from the genus Citrus, with the naturally occurring this compound being the most surprising finding [3].

Citrus Cultivars and Quantitative Data

The study quantified the levels of several identified compounds across 11 different citrus cultivars or selections over two production years [2] [3]. The following table summarizes the citrus cultivars included in this research:

| Cultivar Name | Type | Notes |

|---|---|---|

| UF 914 | Grapefruit hybrid | [2] |

| EV-2 | Sweet Orange | [2] |

| OLL-20 | Sweet Orange | [2] |

| Sugar Belle | Mandarin | [2] |

| Bingo | Mandarin | [2] |

| 13-51 | Mandarin | [2] |

| 18A-4-46 | Mandarin | [2] |

| 18A-9-39 | Mandarin | [2] |

| 18A-10-38 | Mandarin | [2] |

The published research provides a comparative analysis of the contents of five key compounds across these cultivars [3]. This data is crucial for identifying the most promising cultivars for breeding programs aimed at enhancing natural sweetness.

Research Implications and Future Directions

The discovery of this compound and other sweetening compounds in citrus has significant implications:

- Natural Product Development: Provides a path for developing natural, non-caloric sweeteners that closely mimic sugar's sensory profile without the bitter or metallic aftertaste associated with some artificial sweeteners [2].

- Agricultural Breeding: Enables the breeding of new citrus cultivars with higher levels of these natural sweeteners, offering both palatability and lower sugar content [2] [3].

- Screening Methodology: The demonstrated metabolomics-based strategy proves highly effective for identifying low-abundance taste modulators and can be applied to other natural resources [3].

Experimental Workflow Diagram

The metabolomics-based screening strategy used in the cited research can be visualized as a multi-stage process. The following diagram outlines the key steps from sample preparation to final identification.

Limitations and Further Research

It is important to note that this compound is not currently a marketed sweetener [1]. While its metabolism and toxicology have been investigated with promising results, further studies are likely needed for regulatory approval.

Subsequent research efforts have focused on:

- Identifying the biosynthetic pathways of these sweeteners [3].

- Exploring the potential to breed new citrus cultivars that naturally contain higher levels of these palatability-enhancing compounds [2] [3].

References

The Sweet Taste Receptor and Oxime Interaction

Sweet taste perception is mediated by the TAS1R2/TAS1R3 heterodimer, a Class C G protein-coupled receptor (GPCR) [1] [2] [3]. Different sweeteners bind to specific domains of this receptor complex. Research indicates that hydrophobic sweeteners, including certain oximes, have a distinct binding mechanism compared to hydrophilic sweeteners like sucrose [1].

A key example is Perillartine, the oxime of perillaldehyde, which is recognized as an intense sweetener [2] [3]. Studies show it activates the human TAS1R2/TAS1R3 receptor but not the mouse receptor, demonstrating significant species-dependent specificity [1] [2] [3]. Molecular docking simulations and analysis of chimeric receptors indicate that Perillartine binds to the Transmembrane Domain (TMD) of the TAS1R2 subunit [1]. This is a different site from where sugars and artificial sweeteners like aspartame bind (the Venus Flytrap Module of TAS1R2) or cyclamate and lactisole (the TMD of TAS1R3) [2] [3].

The following diagram illustrates the proposed signaling pathway and experimental workflow for investigating oxime-induced sweet taste perception.

Oxime sweet taste signaling pathway and experimental workflow.

Experimental Protocol: Receptor Activation Assay

The primary method for functionally characterizing sweet taste receptors is a cell-based calcium mobilization assay [2] [3]. The table below details the core protocol.

| Step | Description | Key Parameters & Reagents |

|---|

| 1. Cell Culture & Transfection | Heterologous expression of taste receptors in HEK293E cells. | • Cells: HEK293E. • Plasmids: TAS1R2/TAS1R3 and Gα16-gust44 (chimeric G-protein). • Transfection Reagent: Lipofectamine 2000 [2] [3]. | | 2. Dye Loading & Stimulation | Cells are loaded with a calcium-sensitive fluorescent dye and stimulated with the oxime compound. | • Dye: Fluo-4AM (3 μM). • Buffer: Hank's Buffered Salt Solution with HEPES (HBSSH). • Stimulation: Application of 2x concentration of tastant [2] [3]. | | 3. Signal Detection & Analysis | Calcium-dependent fluorescence is measured, and dose-response curves are generated. | • Instrument: FlexStation 3 or similar. • Wavelengths: Excitation 488 nm, Emission 525 nm. • Analysis: Data fitted to calculate EC₅₀ (half-maximal effective concentration) using GraphPad Prism [2] [3]. |

Quantitative Data on Oxime Sweeteners

The following table summarizes quantitative and mechanistic data for Perillartine, a model oxime sweetener, based on the available research.

| Property | Finding for Perillartine | Context & Experimental Evidence |

|---|---|---|

| Sweetness Receptor | Human and Rhesus Monkey TAS1R2/TAS1R3; not Mouse receptor [1] [2] [3]. | Demonstrates species-specificity; confirmed via calcium mobilization assays with species-specific receptor constructs [2]. |

| Binding Site | Transmembrane Domain (TMD) of the TAS1R2 subunit [1]. | Identified using chimeric receptors (human/mouse) and point mutations with docking simulations [1]. |

| Inhibitor Action | Acts as a sweetness inhibitor on the mouse Tas1r2/Tas1r3 receptor [1]. | In mice, inhibits response to sucralose in vitro and suppresses sweet taste nerve responses in vivo; effect is blocked by gurmarin (TAS1R inhibitor) [1]. |

| Monomeric Activation | Can activate monomeric Tas1r2 in humans and monkeys without Tas1r3 [2] [3]. | An unusual property not common to all sweeteners; confirmed via calcium mobilization assay with Tas1r2 subunit alone [2]. |

Key Research Implications

- Species-Dependent Effects: The dramatic difference in Perillartine's effect (agonist in humans vs. antagonist in mice) underscores the critical importance of model selection in pre-clinical studies for taste-modifying compounds or drugs [1] [2].

- Oxime Functional Versatility: The oxime functional group (R₁R₂C=N-OH) is a privileged structure in medicinal chemistry. Its presence in sweeteners, kinase inhibitors, and acetylcholinesterase reactivators highlights its ability to engage in diverse molecular interactions with biological targets [4] [5]. The group contains two hydrogen-bond acceptors and one donor, which can lead to significantly different binding modes compared to carbonyl compounds [4].

- Hydrophobic Binding Pocket: The binding of oximes like Perillartine to the TMD of TAS1R2 suggests this is a key site for designing novel high-potency sweeteners and sweetness inhibitors, which could have applications in food science and weight management [1].

References

- 1. Receptor mechanism producing a sweet taste from plant ... [nature.com]

- 2. Characterization of the Sweet Taste Receptor Tas1r2 from an ... [journals.plos.org]

- 3. Characterization of the Sweet Taste Receptor Tas1r2 from ... [pmc.ncbi.nlm.nih.gov]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti ... [pmc.ncbi.nlm.nih.gov]

- 5. Click-chemistry-derived oxime library reveals efficient ... [link.springer.com]

Oxime V synthesis protocol and methods

Modern Oxime Synthesis Methods

The following table compares two contemporary approaches to oxime synthesis, highlighting a novel electrochemical method and an advanced photochemical rearrangement.

| Method | Key Reactants | Conditions / Catalyst | Product Examples | Key Advantages |

|---|---|---|---|---|

| Electrochemical Cascade Synthesis [1] | Hydroxyl compounds (e.g., lactic acid), Nitrate (NO₃⁻) | Anode: CoOOH/NF; Cathode: Cu-sub/Fe₃C; 2.8 V cell voltage | Pyruvatoxime, Acetone oxime (AO), Cyclohexanone oxime (CHXO) | Uses safe, biomass-derived feedstocks; avoids explosive hydroxylamine; paired electrolysis reduces energy consumption. |

| Photochemical Diradical Rearrangement [2] | Alkenyl ketoxime ethers | Photosensitizer (4CzIPN, 2 mol%), Ethyl acetate, Blue LEDs (443 nm) | Amino-featured oxiranes (epoxides) | High stereoselectivity; mild conditions; good functional group tolerance; builds complex scaffolds (e.g., steroids, amino acids). |

Detailed Experimental Protocols

Protocol 1: Electrochemical Synthesis of Oximes from Hydroxyl Compounds and Nitrate

This one-pot cascade method converts hydroxyl compounds and nitrate directly into oximes in an electrolyzer [1].

- Step 1 – Anode Preparation: Prepare a cobalt oxyhydroxide (CoOOH) nanosheet array on nickel foam (CoOOH/NF) as the anode catalyst for the dehydrogenation of hydroxyl compounds [1].

- Step 2 – Cathode Preparation: Prepare a Cu-substituted Fe₃C (Cusub/Fe₃C) matrix on carbon paper as the cathode catalyst for the co-reduction of ketone and nitrate [1].

- Step 3 – Electrolyzer Setup: Construct an anode-cathode cascade flow electrolyzer. The hydroxyl compound (e.g., lactic acid) and nitrate are fed into the system [1].

- Step 4 – Reaction Execution:

- Step 5 – Process Conditions: Operate the electrolyzer at 2.8 V. The system has demonstrated stability over 72 hours, achieving a high oxime yield and Faradaic efficiency [1].

The workflow for this electrochemical synthesis is outlined below.

Protocol 2: Traditional Synthesis from Pre-formed Carbonyls

For laboratories without specialized electrochemical equipment, oximes can be synthesized from commercially available carbonyl compounds and hydroxylamine.

- Step 1 – Reaction Setup: Dissolve the carbonyl compound (aldehyde or ketone) in a solvent mixture of THF-EtOH-H₂O (2:5:1, v/v) [3].

- Step 2 – Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution [3]. For a green and selective synthesis, the reaction can also be performed on silica without solvent, controlling the equivalence of hydroxylamine to produce either monoximes or dioximes from 1,2-dicarbonyl compounds [4].

- Step 3 – Reaction Execution: Stir the mixture at room temperature for approximately 30 minutes [3].

- Step 4 – Work-up: Evaporate THF and EtOH under reduced pressure. Extract the remaining residue with Et₂O, wash with brine, and dry over anhydrous Na₂SO₄ [3].

- Step 5 – Purification: Remove solvents under reduced pressure to yield the crude oxime. Further purification by recrystallization or column chromatography may be performed if needed [5].

Key Applications in Drug Development

Oximes are valuable intermediates in medicinal chemistry. Beyond their classical roles, recent studies highlight their application as versatile directing groups in C–H activation for building complex molecules [6] and as key precursors for bioactive heterocycles like isoxazolines [7]. The novel amino-featured oxiranes synthesized via the photochemical method are particularly relevant for creating structures with potential toxicity to cancer cells [2].

How to Proceed

Since "Oxime V" is not identified, you may need to:

- Review your source for the name "this compound" to find a chemical structure or IUPAC name.

- Use a chemical database like SciFinder or Reaxys to search for the compound using structural information.

- Adapt a general protocol from the methods above once the target oxime's structure is known.

References

- 1. Hydroxyl and nitrate co-upgrading to oxime via anode ... [nature.com]

- 2. Photosensitized diradical rearrangement of alkenyl oxime ... [pubs.rsc.org]

- 3. 3.2. General Procedure for the Synthesis of Aldehyde ... [bio-protocol.org]

- 4. Green and highly selective protocol for the synthesis of ... [academia.edu]

- 5. 3.4. Synthesis of Oximes (1b–10b) [bio-protocol.org]

- 6. Oximes and hydrazones as versatile directing groups [sciencedirect.com]

- 7. Synthesis, crystal structure, DFT calculations, in-vitro and in ... [nature.com]

analytical methods for detecting Oxime V

Common Analytical Methods for Oximes

While specific methods for "Oxime V" are not available in the current search, oximes are typically analyzed using a range of chromatographic and spectroscopic techniques. The table below summarizes methods that could be applicable, based on general analytical chemistry principles.

| Method | Typical Application | Key Strengths |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of oxime concentration in solutions [1]. | High accuracy, precision, and ability to automate. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of oximes in complex biological matrices [2]. | High sensitivity and selectivity, provides structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of oxime group configuration (E/Z isomerism) [3]. | Provides definitive structural information. |

| Spectrophotometry / UV-Vis | Simple, rapid determination of oxime concentration using derivative formation (e.g., with DNPH) [2]. | Cost-effective and suitable for high-throughput screening. |

A Generalized Workflow for Oxime Analysis

The following diagram outlines a logical workflow for developing and validating an analytical method for an oxime compound, integrating the techniques mentioned above.

Sample Preparation Protocol

- Weighing: Accurately weigh approximately 10 mg of the oxime standard or sample using an analytical balance.

- Dissolution: Transfer the sample to a volumetric flask and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- Dilution: Serially dilute the stock solution with the mobile phase to create a calibration curve spanning the expected concentration range (e.g., 0.1 - 100 µg/mL).

- Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection into the instrument to remove particulate matter.

HPLC-UV Analysis Protocol

- Instrument Setup:

- Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

- Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

- Gradient Program: 10% B to 90% B over 15 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV-Vis detector set to 254 nm (or a wavelength specific to the oxime's chromophore).

- Injection Volume: 10 µL.

- Execution:

- Inject the calibration standards, quality control samples, and unknown samples in sequence.

- Quantify the oxime by comparing the peak area of the sample to the calibration curve.

References

Comprehensive Application Notes and Protocols for Oxime V Taste Evaluation Methodology

Introduction to Oxime Taste Evaluation

The systematic evaluation of taste characteristics for oxime compounds represents a critical challenge in pharmaceutical and food product development. Oximes constitute an important class of chemical compounds with diverse applications, ranging from pharmaceutical intermediates to potential sweetening agents and fragrance components. The evaluation of their taste profiles is particularly crucial because minor structural modifications can significantly alter their taste characteristics, transforming intensely bitter compounds into sweet-tasting ones, as demonstrated historically with perillartine and its analogs [1]. Recent research has identified that oxime compounds generally exhibit complex taste profiles, often characterized by pronounced bitterness that can compromise patient compliance in pharmaceutical formulations [2] [3]. These challenges necessitate robust, standardized methodologies for objective taste assessment that can overcome the limitations of human sensory evaluation.

Traditional human sensory testing faces significant limitations for oxime taste assessment, including ethical concerns for potentially toxic compounds, inter-individual variability in taste perception, and difficulties in quantifying bitterness intensity [2]. These challenges are particularly relevant for pharmaceutical compounds where accurate bitterness assessment is crucial for developing pediatric and geriatric formulations. The emergence of electronic taste sensors (e-tongues) has revolutionized this field by providing objective, reproducible, and quantitative measurements of taste characteristics without requiring human testing [2]. These advanced sensor systems can detect subtle differences in taste profiles, predict human sensory responses, and evaluate the effectiveness of taste-masking strategies, making them indispensable tools for modern product development.

Electronic Taste Sensor Technology

Fundamental Principles

Electronic taste sensors (e-tongues) operate based on the principle of global selectivity, where multiple sensors with broad and overlapping response profiles collectively generate unique fingerprint patterns for different taste qualities. The core technology involves lipid/polymer membranes that serve as transducers for taste substances, generating changes in membrane potential when interacting with compounds possessing different taste characteristics [2]. These sensors are designed to detect the five basic tastes (bitterness, sourness, saltiness, sweetness, umami) as well as astringency through distinct response patterns across multiple sensor channels. The interaction between taste substances and the sensor membranes involves multiple mechanisms, including electrostatic interactions, hydrophobic effects, and molecular recognition phenomena that mimic aspects of biological taste reception [2].

The technological foundation of modern taste sensors was significantly advanced through the incorporation of allostery principles observed in biological systems. Allostery refers to the phenomenon where ligand binding at one site affects the binding of another ligand at a distant site on the same receptor molecule [2]. This principle has been ingeniously applied in sensor design through membranes modified with specific compounds like 3-Br-2,6-dihydroxybenzoic acid (2,6-DHBA) that enhance sensitivity toward particular bitter compounds, especially non-charged pharmaceuticals with xanthine skeletons such as caffeine or related compounds [2]. This innovative approach allows for improved detection of bitter oxime compounds that might otherwise be challenging to quantify accurately with conventional sensor configurations.

Equipment Specifications and Setup

The Insent taste sensing system represents one of the most advanced platforms for pharmaceutical taste assessment, with specific configurations optimized for bitterness evaluation:

Table 1: Technical Specifications of Insent Taste Sensing System

| Parameter | Specification | Application Notes |

|---|---|---|

| Sensor channels | 6-8 multimembrane sensors | Each sensor specific to basic tastes |

| Measurement principle | Potentiometric detection | Changes in membrane potential |

| Sample volume | 20-80 mL per measurement | Dependent on container size |

| Measurement time | ~20 minutes for 5 replicates | Includes sensor conditioning |

| Data output | Relative sensor output (R) in mV | Compared to reference solution |

| Temperature control | Integrated thermostat system | Maintains 25±1°C for stability |

The system includes specialized sensors for bitterness assessment, particularly the BT0 sensor which has demonstrated high correlation with human bitter taste receptors, especially hT2R14 responses withdrawn from the BitterDB database [2]. Sensor preparation involves conditioning membranes in reference solutions until stable baseline potentials are achieved, typically requiring 2-3 hours for new sensors. Regular membrane maintenance and calibration are essential for measurement reproducibility, with recommended daily calibration checks and periodic membrane replacement depending on usage intensity and sample types.

Sample Preparation Protocols

Solution Preparation and Standardization

Consistent sample preparation is fundamental to obtaining reliable taste evaluation results. For initial taste screening of Oxime V, prepare stock solutions at a concentration range of 0.1-1.0 mM in purified water (Milli-Q grade or equivalent). For compounds with limited water solubility, minimal amounts of cosmetic solvents such as ethanol or propylene glycol may be used, keeping final concentrations below 2% (v/v) to avoid interference with sensor measurements [2]. Each sample solution should be freshly prepared and equilibrated to 25±1°C before measurement to eliminate temperature-induced variability. For comprehensive profiling, include a concentration series (e.g., 0.01, 0.1, 1.0 mM) to establish dose-response relationships for bitterness intensity.

The ionic strength and pH of sample solutions can significantly impact sensor responses, particularly for compounds with ionizable groups. For oxime compounds, which may possess various functional groups with acid-base characteristics, it is essential to document the pH of each sample solution and, if necessary, adjust to a standard reference pH (typically 7.0±0.5) unless investigating pH-dependent taste profiles. For compounds expected to undergo hydrolysis or degradation under measurement conditions, stability should be verified over the measurement timeframe using appropriate analytical methods such as UV-Vis spectroscopy or HPLC.

Taste Masking Agent Preparation

Evaluation of taste masking effectiveness is a crucial application of oxime taste assessment. Prepare stock solutions of potential masking agents according to the following specifications:

Table 2: Common Taste Masking Agents and Preparation Methods

| Masking Agent | Concentration Range | Solvent | Preparation Notes |

|---|---|---|---|

| Sucrose | 50-500 mM | Purified water | Prepare fresh to avoid microbial growth |

| Chlorogenic acid | 1-10 mM | Purified water | Light sensitive, prepare in amber vials |

| Artificial sweeteners | 0.1-5 mM | Purified water | Vary by type (aspartame, saccharin, etc.) |

| Umami peptides | 0.5-5 mg/mL | Purified water | Solubilize with gentle heating if needed |

| Flavors (berry, mint) | 0.01-0.1% | Purified water | Use food-grade, consistent suppliers |

For masking studies, prepare this compound solutions at the target concentration, then add masking agents at varying levels to evaluate dose-dependent suppression of bitterness. Include control samples containing only the masking agent at each concentration to account for their inherent taste profiles. For complex formulations, consider sequential addition of multiple masking agents to identify potential synergistic effects, beginning with sweeteners followed by flavorants and finally astringency compounds if needed.

Sensor Calibration and Reference Solutions

Proper sensor calibration is essential for quantitative bitterness assessment. Prepare reference solutions according to the following protocol:

- Inner Solution: 3.33 mM KCl and 0.83 mM NaCl for all sensors

- Reference Solution: 1.0 mM potassium chloride and 0.1 mM tartaric acid (pH adjusted to 7.0)

- Standard Bitter Solutions: Quinine hydrochloride at concentrations of 0.01, 0.1, and 1.0 mM for bitterness sensor calibration

- Sensor Conditioning: Immerse sensors in reference solution for at least 30 minutes before first use each day

The calibration procedure involves measuring the standard bitter solutions at the beginning of each measurement session and establishing a bitterness intensity calibration curve relating quinine concentration to sensor output. This curve serves as the basis for converting this compound sensor responses to quinine equivalent bitterness units, enabling quantitative comparisons across different compounds and batches.

Experimental Procedures

Measurement Protocols

The measurement sequence follows a standardized protocol to ensure reproducibility:

- Initial Rinse: Rinse sensors with reference solution for 90 seconds

- Reference Measurement: Immerse sensors in reference solution for 30 seconds to establish baseline potential (Vr)

- Sample Measurement: Transfer sensors to sample solution for 30 seconds to measure sample potential (Vs)

- Sensor Recovery: Return sensors to reference solution for 30 seconds to confirm return to baseline

- Data Calculation: Compute relative sensor output (R = Vs - Vr) for each sensor channel

Each sample should be measured with five replicates to assess variability, with complete measurement cycles requiring approximately 20 minutes per sample [2]. Between different samples, perform an extended rinse with reference solution for at least 3 minutes to prevent carryover effects. For series of samples, measure from lowest to highest expected bitterness intensity to minimize contamination concerns.

The following workflow diagram illustrates the complete experimental procedure for oxime taste evaluation:

Data Analysis and Interpretation

The primary data from taste sensor measurements consists of relative sensor outputs (R values) across multiple channels, with specific attention to bitterness-sensitive sensors (typically BT0 or equivalent). Data analysis follows a systematic approach:

- Bitterness Intensity Calculation: Convert sensor outputs to quinine equivalent values using the established calibration curve

- Taste Profiling: Generate radar charts displaying responses across all sensor channels to visualize complete taste profiles

- Difference Analysis: Compare sample profiles to identify significant taste differences using multivariate statistical methods

- Masking Effectiveness: Calculate percentage bitterness reduction using the formula: Bitterness Reduction (%) = [(Bcontrol - Bmasked) / Bcontrol] × 100

For quality control applications, establish acceptance criteria for bitterness intensity based on formulation targets and sensory thresholds. For development purposes, correlate sensor measurements with available human sensory data to build predictive models of taste perception. Advanced statistical analysis including Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA) can identify subtle taste differences and classify samples based on their sensory characteristics.

Advanced Complementary Techniques

Chromatographic Flavor Analysis

For comprehensive characterization of oxime compounds and their potential degradation products, chromatographic techniques provide valuable complementary data to electronic taste sensors. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) enable identification and quantification of volatile compounds that may contribute to overall flavor profiles [4]. These techniques are particularly valuable when oxime compounds are associated with undesirable aromatic notes in addition to basic taste characteristics.

The sample preparation for GC-MS analysis typically involves Solid Phase Microextraction (SPME) using fibers such as 50/30 μm CAR/PDMS/DVB to extract volatile compounds from sample solutions [4]. For this compound analysis, place 5 mL of sample solution in a 20 mL headspace vial, incubate at 60°C for 10-15 minutes, then expose the SPME fiber for volatile compound extraction. GC separation employs polar stationary phase columns (e.g., DB-Wax, 30 m × 0.25 mm i.d., 0.25 μm film thickness) with temperature programming from 40°C to 240°C at 5-8°C/min. Compound identification combines mass spectral matching against standard databases (NIST) and determination of retention indices using alkane standards [4].

Correlation with Human Sensory Receptors

To validate the biological relevance of taste sensor measurements, establish correlation with human bitter taste receptor responses, particularly hT2R14 which has been identified as a significant receptor for diverse bitter compounds [2]. The following diagram illustrates the relationship between sensor technology and biological taste recognition:

Recent research has demonstrated significant correlation between the output of bitter-sensitive sensors (BT0) and bitterness responses of the human taste receptor hT2R14, validating the predictive capability of taste sensor systems [2]. This correlation is particularly valuable for pharmaceutical applications where human sensory testing may be ethically problematic or practically challenging, especially for compounds with potential toxicity.

Practical Applications and Case Studies

Bitterness Prediction and Masking Optimization

The primary application of this compound taste evaluation is bitterness prediction and the optimization of taste-masking strategies. For new chemical entities, establish a database of sensor responses correlated with structural features to build predictive models for bitterness intensity. In formulation development, systematically evaluate combinations of sweeteners, flavors, and physical barrier systems to identify optimal taste-masking approaches. Case studies demonstrate that effective bitterness suppression often requires combined approaches, typically beginning with sweetness enhancement followed by flavor masking and sometimes including physical barrier techniques for sustained release formulations.

For this compound, conduct initial screening with a panel of sweeteners at multiple concentrations, then combine the most promising candidates with flavorants that complement the formulation matrix. The effectiveness of chlorogenic acid and umami peptides as bitterness suppressants has been demonstrated for various pharmaceutical compounds, making them particularly promising for oxime taste masking [2]. Document the sensor responses for each masking formulation and calculate percentage bitterness reduction compared to the unmodified this compound solution to quantitatively compare masking effectiveness.

Stability and Compatibility Testing

Taste evaluation methodologies also support formulation stability assessment by monitoring changes in taste profiles over time or under different storage conditions. Prepare this compound formulations according to target specifications and subject them to accelerated stability conditions (e.g., 40°C/75% RH for 1-3 months). Periodically sample these formulations and analyze using the standardized taste evaluation protocol to detect any development of undesirable taste characteristics. This approach can identify potential degradation pathways that produce bitter compounds not detectable through conventional chemical assays.

Additionally, evaluate compatibility with excipients by measuring taste profiles of this compound combined with individual formulation components, then comparing these with the complete formulation profile. Significant deviations from expected taste profiles may indicate interactions between formulation components that affect taste characteristics. This application is particularly valuable during early formulation development to identify and mitigate potential taste issues before extensive stability studies.

Quality Control Applications

In manufacturing environments, taste sensors provide objective quality control for raw materials and finished products. Establish specification ranges for key taste parameters based on comprehensive testing of reference batches with acceptable sensory characteristics. For incoming raw material testing, compare taste profiles of new this compound batches against reference standards to ensure consistency. For finished products, implement taste testing as part of final product release criteria, particularly for medications where taste significantly impacts patient compliance.

The implementation of taste sensors in quality control settings requires rigorous method validation including determination of precision, accuracy, robustness, and intermediate precision. Establish a standardized sampling plan with defined acceptance criteria for bitterness intensity and overall taste profile similarity to reference standards. This application enables manufacturers to maintain consistent sensory quality across production batches and quickly identify deviations that might impact product acceptability.

Conclusion

The comprehensive methodology presented for this compound taste evaluation provides researchers with robust protocols for objective bitterness assessment and taste profiling. The integration of electronic taste sensors with complementary analytical techniques enables thorough characterization of taste properties without exclusive reliance on human sensory testing. The standardized approaches for sample preparation, measurement, and data analysis ensure reproducibility across different laboratories and applications.

As taste sensor technology continues to evolve, incorporating advances in membrane design based on allostery principles and enhanced correlation with biological taste receptors, the accuracy and predictive capability of these systems will further improve. The methodologies outlined provide a foundation for systematic taste evaluation that can be adapted to various oxime compounds and formulation types, supporting the development of pharmaceutical and food products with optimized sensory characteristics.

References

- 1. Potential new artificial sweetener from study of structure- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Taste Sensor Assessment of Bitterness in Medicines [pmc.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of mutagenic, genotoxic, cytotoxic, ... [sciencedirect.com]

- 4. Multiple Technologies Combined to Analyze the Changes ... [pmc.ncbi.nlm.nih.gov]

Toxicological Assessment of Oxime V: Application Notes and Experimental Protocols

Chemical Identification and Background

Oxime V is a synthetic sweetener subject to metabolic and toxicological studies. Available data from a subchronic oral toxicity study in rodents indicates its ready absorption, metabolism, and near-complete excretion within 48 hours across multiple species. The compound's structure features a cyclohexadiene ring, an aldoxime moiety, and a dimethyl ether group, which undergo specific metabolic transformations [1].

Summary of Key Available Toxicological Data

The following table summarizes the available data from a subchronic oral toxicity study in male adult rats [1].

Table 1: Summary of Subchronic Oral Toxicity Study Findings for this compound

| Parameter | Findings |

|---|---|

| Study Type | Two-month dietary feeding study |

| Test Species | Male adult rats |

| Average Consumption | 396.5 mg/kg body weight per day (from a 0.6% diet mixture) |

| Histopathology | No treatment-related lesions observed in the liver, kidney, spleen, and testes |

| Organ Weight Changes | Increased liver weight relative to body weight |

| Clinical Biochemistry | Increased serum bilirubin level |

| Major Metabolic Pathways | Oxidation/reduction of the cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties followed by conjugation; thiomethylation; O-glucuronidation |

Proposed Tiered Testing Strategy for Comprehensive Assessment

A comprehensive assessment requires a tiered approach, as single studies are insufficient. The workflow below outlines the key phases of investigation.

Detailed Experimental Protocols

Protocol for In Vitro Assessment of Oxidative Stress

This protocol is adapted from methodologies used to evaluate structurally related oxime compounds and is critical for elucidating potential cellular toxicity mechanisms [2].

Table 2: Key Reagents and Equipment for Oxidative Stress Assay

| Item | Specification |

|---|---|

| Cell Line | HepG2 (human hepatoma), maintained in high-glucose DMEM with 10% FBS [2]. |

| Test Compound | This compound. Prepare a stock solution in DMSO or culture medium [2]. |

| Positive Control | Tert-butyl hydroperoxide (TBHP) [2]. |

| Fluorescent Probes | 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) for general RONS; Dihydroethidium (DHE) for superoxide [2]. |

| Equipment | CO2 incubator, fluorescent microplate reader, cell culture hood. |

Procedure:

- Cell Seeding and Culture: Seed HepG2 cells in 96-well plates at a density of 15 × 10³ cells per well and allow to attach overnight [2].

- Compound Exposure: Expose cells to a concentration range of this compound (e.g., 0-200 µM) and a positive control (TBHP) for 1, 4, and 24 hours. Include a vehicle control [2].

- Probe Loading and Incubation: After exposure, aspirate the medium and load cells with DCFH-DA (10 µM) or DHE (5 µM) in serum-free medium. Incubate for 30 minutes at 37°C [2].

- Fluorescence Measurement: Aspirate the probe solution, wash with PBS, and measure fluorescence (DCF: Ex/Em ~485/535 nm; DHE: Ex/Em ~535/610 nm) [2].

- Data Analysis: Express data as a percentage of the vehicle control fluorescence. Use a one-way ANOVA with a post-hoc test to determine statistical significance (p < 0.05).

Protocol for In Vivo Subchronic Toxicity Study

This protocol expands on the existing data to ensure a comprehensive assessment [1].

Table 3: In Vivo Study Design Parameters

| Parameter | Details |

|---|---|

| Animals | Rodents (e.g., Wistar rats, n=20/group, equal sexes). Acclimate for 1 week. |

| Dose Groups | At least three dose levels of this compound + vehicle control group. The highest dose should induce toxicity but not exceed 10% mortality (MTD principle) [3]. |

| Route & Duration | Oral (dietary admix or gavage), 90 days. |

| Endpoint Assessments | Daily: Clinical signs, morbidity, mortality. Weekly: Body weight, food/water consumption. Terminal: Hematology, clinical biochemistry, gross necropsy, organ weights, histopathology of all major organs [1] [3]. |

Procedure:

- Dose Formulation: Prepare this compound in the diet at concentrations calculated to deliver the target daily doses (e.g., 0, 100, 300, 1000 mg/kg/day). Analyze diet homogeneity and stability.

- Animal Monitoring: Conduct daily observations. Weigh animals and record food consumption weekly to adjust dietary concentrations and calculate actual dose intake.

- Terminal Procedures: At study end, collect blood under anesthesia for hematology and clinical biochemistry. Perform a full gross necropsy, weigh critical organs, and preserve tissues in 10% neutral buffered formalin for histopathological processing and evaluation.

- Statistical Analysis: Compare data using one-way ANOVA. Use Dunnett's test for dose-group comparisons to the control (p < 0.05).

Potential Mechanisms of Toxicity and Investigation

The increased liver weight and serum bilirubin observed with this compound suggest potential hepatotoxicity [1]. A key hypothesized mechanism for oximes is the induction of oxidative stress, where an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to cellular damage [2]. The diagram below illustrates this pathway and investigation strategy.

Conclusion and Critical Analysis

Existing data suggests this compound is readily absorbed and metabolized, with subchronic exposure causing specific biochemical alterations in the liver without significant histopathological damage [1]. However, the available information is insufficient for a complete safety profile.

- Data Gaps: Critical data missing includes genotoxicity potential, reproductive/developmental toxicity, carcinogenicity, and a robust No-Observed-Adverse-Effect Level (NOAEL) derived from studies using both sexes of animals.

- Mechanistic Insights: For oximes, the chemical structure critically influences their ability to induce oxidative stress, which is a potential contributor to their side effects [2]. This relationship should be investigated for this compound.

- Testing Recommendations: A modern toxicological assessment must move beyond the existing, limited study. The tiered strategy and detailed protocols provided here are designed to fill these gaps, with a particular focus on elucidating the mechanism behind the observed hepatotoxic effects.

References

Oxime V in food science applications

Chemical Profile and Discovery

Table 1: Basic Characteristics of Oxime V

| Property | Description |

|---|---|

| Chemical Classification | Aldoxime; synthetic analog of perillartine [1] [2]. |

| Historical Status | Primarily known as a synthetic compound since the 1970s [1]. |

| Sweetness Intensity | Approximately 450 times sweeter than sucrose [1]. |

| Stability | Stable above pH 3, making it potentially suitable for acidic soft drinks [2]. |

| Sensory Profile | Reported to have no undesirable aftertaste [2]. |

A significant breakthrough in 2022 was the discovery of this compound as a natural product. Researchers from the University of Florida identified it and seven other sweetness-enhancing compounds in 11 different citrus cultivars [1] [3]. This discovery opens avenues for breeding citrus varieties with high levels of these sweeteners and provides a new, natural source for a compound previously only produced in a lab [1].

Experimental Data and Safety

Comprehensive and modern safety data for this compound in food applications is sparse. The available information comes primarily from a subchronic toxicology study conducted nearly 40 years ago.

Table 2: Summary of Key Toxicological and Activity Data

| Study Aspect | Findings & Quantitative Data | Notes |

|---|---|---|

| Metabolic Disposition | Readily absorbed and metabolized; excretion nearly quantitative within 48 hours in rats, dogs, and rhesus monkeys [4]. | |

| Major Metabolic Pathways | Oxidation/reduction of cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties; conjugation with glycine; thiomethylation; O-glucuronidation [4]. | |

| Subchronic Toxicity (Rat) | No treatment-related histopathologic lesions in liver, kidney, spleen, testes [4]. | Duration: 2 months. |

| Observed Effects (Rat) | Increased relative liver weight to body weight; increased serum bilirubin level [4]. | Dose: ~396.5 mg/kg/day (0.6% in diet). |

Application Workflow and Protocol

The following diagram and protocol outline the process from discovery to potential application, based on the recent research.

Diagram 1: A workflow for discovering and applying sweetening compounds from citrus, illustrating the path from raw material to final application.

Protocol: Metabolomics-Based Screening for Sweetness Modulators in Citrus

This protocol is adapted from the methodology used by Wang et al. (2022) to identify this compound [1].

1. Sample Selection and Preparation

- Materials: Select 11 or more citrus cultivars known for unique flavors. The original study included grapefruit hybrids, sweet oranges, and various mandarins [1].

- Preparation: Homogenize fruit flesh or peel tissues. Use liquid nitrogen to snap-freeze the samples to preserve chemical integrity.

2. Metabolite Extraction

- Extract metabolites using a solvent system like methanol/water/chloroform.

- Centrifuge the mixture to separate phases and collect the polar phase containing sweet-taste compounds.

- Concentrate the extracts using a centrifugal vacuum concentrator and reconstitute them for analysis.

3. LC-MS Analysis and Data Processing

- Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution settings.

- Process the raw MS data using metabolomics software to detect chromatographic peaks and align them across all samples.

- Use databases to tentatively annotate and identify compounds based on their mass-to-charge ratio and isotopic patterns.

4. Sensory Evaluation and Taste Reconstitution

- Sensory Panel: Train a panel to evaluate the sweetness intensity of the original fruit extracts.

- Correlation Analysis: Statistically correlate the perceived sweetness with the abundance of specific metabolites identified in the LC-MS data.

- Reconstitution Assay: For candidate compounds like this compound, prepare aqueous solutions at various concentrations and perform sensory tests to confirm sweetness potency and quality.

5. Downstream Application Testing

- As a Direct Sweetener: Incorporate this compound into model food systems (e.g., acidic beverages, baked goods) at varying levels to determine the effective sucrose replacement ratio.

- As a Sweetness Enhancer: Test its ability to reduce the required sucrose content in a product while maintaining perceived sweetness.

- Stability Testing: Monitor the stability of this compound under different pH conditions, temperatures, and storage times relevant to the target application.

Research Gaps and Future Directions

The most significant hurdle for the application of this compound is the lack of contemporary and comprehensive toxicological studies. The available data is from 1985 and may not meet modern regulatory standards [4]. Future work should prioritize:

- Updated Toxicology: Conducting rigorous studies adhering to OECD and FDA guidelines, including chronic toxicity, carcinogenicity, and effects on the gut microbiome.

- Regulatory Status Determination: Investigating the regulatory pathway for this compound, especially since it has now been found in nature. Its status may differ from purely synthetic sweeteners.

- Sensory Optimization in Complex Matrices: Systematic studies are needed to confirm that the "no aftertaste" claim holds true in complex food matrices with other ingredients, beyond simple aqueous solutions.

References

measuring Oxime V concentration in citrus

The Discovery of Oxime V in Citrus

University of Florida researchers have identified eight new sweeteners or sweetness-enhancing compounds in 11 citrus cultivars. A key finding was the first-ever identification of This compound from a natural source; it was previously known only as a synthetic sweetener [1] [2].

The following table summarizes the core details of this discovery:

| Aspect | Description |

|---|---|

| Source | 11 citrus cultivars from the UF/IFAS breeding program, including grapefruit hybrids, sweet oranges, and mandarins [1] [2]. |

| Significance | First natural source found for this compound, a compound about 450 times sweeter than sucrose [1] [2]. |

| Research Goal | Find natural sweeteners and sweetness enhancers to reduce sugar content in food and beverages while maintaining taste, using a metabolomics-based screening strategy [1]. |

| Potential | Opens opportunities for breeding citrus with high yields of sweetener compounds and provides the food industry with new natural sugar-reduction tools [1] [2]. |

Proposed Workflow for Analysis

No specific protocol for quantifying this compound in citrus was detailed in the available sources. The general research strategy involved a metabolomics-based screening [1]. For precise quantification of a specific compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the most suitable and widely accepted technique.

The diagram below outlines a proposed generic workflow for developing and validating an LC-MS/MS method to quantify a target compound like this compound in a citrus matrix.

Method Development Considerations

When developing a quantification method, you would need to establish and validate several key parameters. The table below outlines these critical validation parameters, drawing parallels from a study that developed an LC-MS/MS method for other compounds in urine [3].

| Validation Parameter | Description & Goal | Example from Literature (Urine Assay) [3] |

|---|---|---|

| Linearity & Range | Establish the concentration range where the instrument response is linear and proportional to the analyte. | The method was validated with good linearity and an accuracy of 93.1%–104%. |

| Accuracy & Precision | Determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurement (precision). | Intra-day and inter-day imprecision (RSD) were ≤5.55% and 5.34%, respectively. |

| Sensitivity (LOD/LOQ) | Define the lowest concentration that can be detected (LOD) and reliably quantified (LOQ). | The LOQ for the assay was established. |

| Matrix Effects | Evaluate how other components in the citrus sample affect the measurement of this compound. | Recovery rates of analytes added to clinical samples were 92.0–107% with a low coefficient of variation (CV). |

References

Comprehensive Analysis and Testing Protocols for Oxime Stability and Reactivation Efficacy

Introduction to Oximes and V-Agents

Oximes are critical antidotes in the treatment of poisoning by organophosphorus compounds (OPs), including V-type nerve agents, which are potent and irreversible inhibitors of the enzyme acetylcholinesterase (AChE). AChE is essential for terminating the action of the neurotransmitter acetylcholine in cholinergic synapses. Inhibition of AChE leads to a accumulation of acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory failure, and potential death [1]. The primary therapeutic mechanism of oximes is the reactivation of OP-inhibited AChE through nucleophilic attack on the phosphorus atom, displacing the phosphyl group and restoring the enzyme's active site [1] [2].

The search for effective oximes is challenging, as no single "universal reactivator" exists that is highly effective against all nerve agent varieties [1] [2]. V-type nerve agents, such as VX, VR, and VS, present particular challenges for treatment. The stability and reactivity of an oxime are fundamental to its success as a drug candidate, requiring robust and standardized testing methods to evaluate its potential.

Key Analytical Methods for Oxime Assessment

A multi-faceted approach is required to fully characterize oxime candidates. The table below summarizes the core analytical techniques employed in stability and efficacy testing.

Table 1: Key Analytical Methods for Oxime Stability and Reactivation Assessment

| Method | Primary Application | Key Measurable Parameters | Significance for Oxime Development |

|---|---|---|---|

| Kinetic Reactivation Assay [2] | Quantifying AChE activity restoration | Second-order reactivation rate constant ((k_{r2})), IC(_{50}) (oxime inhibition) | Determines in vitro efficacy and potential for recapture phenomenon (re-inhibition). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chemical stability (hydrolytic, thermal), Metabolite identification | Degradation half-life, Identification of degradation products | Provides data on shelf-life, formulation strategy, and metabolic pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy [3] | Structural elucidation, Purity assessment, Chemical shift analysis | (^1)H and (^13)C chemical shifts, Structural confirmation | Verifies molecular identity and purity of synthesized oximes; can track structural changes. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy [3] | Functional group analysis | Vibrational frequencies of C=N-O• fragment (~1550-1610 cm(^{-1})) | Confirms the presence of the critical oxime functional group; useful for characterizing oxime radicals. |

| Molecular Docking & Dynamics Simulations [2] | Studying oxime-AChE binding interactions | Binding pose, Interaction distances (e.g., Oxime-P=O), Free energy of binding | Predicts reactivation potential and guides rational design of more effective oxime structures. |

The experimental workflow for integrating these methods is visualized below:

Oxime Candidate Evaluation Workflow

Detailed Experimental Protocols

Protocol: Kinetic Reactivation Assay using the Modified Ellman Method

This protocol is adapted from established methodologies for evaluating oxime efficacy against nerve agent-inhibited cholinesterases [2].

1. Principle: The assay measures the restoration of AChE activity by an oxime reactivator. The active enzyme hydrolyzes the substrate acetylthiocholine (ATCh), producing thiocholine, which reacts with DTNB to form a yellow-colored product, 2-nitro-5-thiobenzoate, which is monitored spectrophotometrically at 412 nm.

2. Materials and Reagents:

- Enzyme Sources: Human acetylcholinesterase (AChE) from red blood cells (RBC AChE) or recombinant human AChE (rhAChE). Butyrylcholinesterase (BChE) can also be used for comparative studies [2].

- Inhibitors: V-type nerve agents (VX, VR, Vs). Caution: These are highly toxic and must be handled in specialized facilities with extreme care.

- Reactivating Oximes: e.g., Obidoxime (OBI), HI-6, TMB-4, MMB-4, 2-PAM.

- Assay Buffer: Phosphate buffer (pH 7.4-8.0, depending on the ChE type).

- Substrate Solution: Acetylthiocholine iodide (ATCh) or butyrylthiocholine iodide (BTCh) dissolved in buffer.

- Colorimetric Reagent: 5,5'-Dithio-bis-2-nitrobenzoic acid (DTNB) dissolved in buffer.

- Equipment: UV-Vis spectrophotometer with temperature control and multi-well plate reader.

3. Procedure: 1. Enzyme Inhibition: Pre-incubate a known activity of AChE with a specific concentration of a V-agent for a defined period (e.g., 30-60 minutes) at 25°C to achieve >95% inhibition. 2. Removal of Excess Agent: Remove unbound nerve agent via gel filtration, dialysis, or sufficient dilution to prevent re-inhibition. This step is critical for accurate kinetics. 3. Reactivation Reaction: * Prepare a series of tubes/microplate wells containing a fixed concentration of the inhibited AChE. * Add varying concentrations of the oxime reactivator to start the reaction. * Incubate the mixture at a constant temperature (e.g., 37°C) for a defined time. 4. Activity Measurement: * At the end of the reactivation period, add the DTNB and substrate solutions. * Immediately measure the initial rate of absorbance increase at 412 nm for 1-3 minutes. 5. Controls: Include controls for blank (no enzyme), uninhibited enzyme activity (100%), and inhibited enzyme without oxime (0% reactivation).

4. Data Analysis:

- Calculate the percentage of reactivation relative to the uninhibited enzyme control.

- Determine the second-order reactivation rate constant ((k_{r2})) by fitting the data to appropriate kinetic models, which account for the bimolecular reaction between the oxime and the phosphylated enzyme [2].

Protocol: Chemical Stability Study of Oximes via LC-MS

1. Principle: This protocol assesses the inherent chemical stability of an oxime under various stress conditions (hydrolytic, oxidative, thermal) by quantifying the intact compound and identifying degradation products.

2. Materials and Reagents:

- Oxime Solution: Prepare a stock solution of the oxime in a suitable solvent (e.g., water, buffer, acetonitrile).

- Stress Conditions:

- Hydrolytic: Buffers at different pH values (e.g., pH 1, 3, 7, 9, 13).

- Thermal: Heated water baths or stability chambers (e.g., 40°C, 60°C, 80°C).

- Equipment: HPLC or UPLC system coupled with a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole).

3. Procedure: 1. Stress Study Setup: Aliquot the oxime solution into vials and expose them to different stress conditions. Maintain control samples at refrigerated temperatures. 2. Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days). 3. Analysis: Inject samples into the LC-MS system. Use a validated method with a C18 column and a mobile phase gradient suitable for polar compounds. 4. Detection: Monitor the UV chromatogram (at a specific λmax for the oxime) and the Total Ion Chromatogram (TIC) from the mass spectrometer.

4. Data Analysis:

- Quantify the percentage of intact oxime remaining at each time point using a calibrated UV or MS signal.

- Determine degradation half-lives.

- Use high-resolution MS data to identify the molecular weights and propose structures for major degradation products.

Key Data and Comparative Analysis

The following table summarizes exemplar kinetic data for common oximes against V-agent inhibited AChE, illustrating the variation in efficacy.

Table 2: Exemplar Second-Order Reactivation Rate Constants ((k_{r2}), M(^{-1})min(^{-1})) of Oximes Against V-Agent Inhibited Human AChE [2]

| Oxime | Structure Type | VX-inhibited AChE | VR-inhibited AChE | VS-inhibited AChE |

|---|---|---|---|---|

| Obidoxime (OBI) | Bispyridinium | (4.2 \times 10^3) | (2.0 \times 10^3) | (2.7 \times 10^3) |

| HI-6 | Bispyridinium (asymmetric) | (1.6 \times 10^4) | (1.7 \times 10^3) | (1.6 \times 10^3) |

| TMB-4 | Bispyridinium | (6.3 \times 10^3) | (1.5 \times 10^3) | (1.8 \times 10^3) |

| 2-PAM | Monopyridinium | (1.1 \times 10^2) | (<10) | (<10) |

Interpretation: Data shows that HI-6 is particularly effective against VX, while bispyridinium oximes generally outperform the monopyridinium 2-PAM. The efficacy is highly dependent on both the oxime structure and the specific V-agent, underscoring the need for broad-spectrum testing [2].

The molecular interactions governing these differences can be visualized through a simplified mechanism:

Mechanism of AChE Inhibition and Oxime Reactivation

Conclusion

Stability testing and efficacy profiling of oximes against V-agents require an integrated approach combining functional kinetic assays, analytical chemistry techniques for stability, and in silico modeling. The kinetic reactivation assay remains the gold standard for evaluating therapeutic potential, while LC-MS-based stability studies are indispensable for drug development. The data consistently shows that bispyridinium oximes like HI-6 and OBI offer broader efficacy against V-type agents compared to monopyridinium oximes like 2-PAM, though a true universal reactivator remains an elusive goal. Future work should focus on standardizing these protocols across laboratories and developing novel oxime structures with improved blood-brain barrier penetration and stability profiles to enhance neuroprotective outcomes.

References

Oxime V dose-response relationships in sweetening

Quantitative Data on Oxime V

| Parameter | Value | Details / Context |

|---|---|---|

| Sweetening Potency | ~450 times sweeter than sucrose | Based on a comparison to a 2% sucrose solution [1]. |

| Natural Source Status | Newly identified | Previously only known as a synthetic compound; first reported as a natural product from citrus [1]. |

| Synthetic Origin | Reported in 1976 | First created as a synthetic analog to the sweetener perillartine [1]. |

Experimental Context and Protocols

The quantitative data originates from a metabolomics-based screening study. Here is an overview of the methodological approach:

- Research Objective: To efficiently identify natural sweeteners and sweetness-enhancing compounds in citrus cultivars [1].

- Sample Material: The study screened 11 unique citrus cultivars, including grapefruit hybrids, sweet oranges, and mandarins, from the University of Florida's breeding program [1].

- Identification Technique: Researchers used liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze the chemical makeup. Taste-modulating compounds were identified by correlating chemical data with sensory evaluation (taste) through a multivariate data analysis approach [1].

- Outcome: This method successfully identified eight sweeteners or sweetness-enhancing compounds, with this compound being a key finding. The study demonstrates that this screening strategy can be applied to other natural resources to discover taste modulators [1].

Research Workflow for Natural Sweetener Discovery

The following diagram illustrates the experimental workflow from the cited study, which you can adapt for similar research:

Workflow for identifying sweeteners from natural sources.

References

Oxime V solubility challenges and solutions

Understanding Oxime Solubility Challenges

Oximes are characterized by their (>C=N–OH) functional group. The solubility of an oxime-based drug candidate is influenced by several key factors:

- Crystallinity and Solid Form: The compound can exist as different solid forms (e.g., polymorphs, solvates, co-crystals), each with distinct solubility and stability profiles. The amorphous form is typically more soluble than the crystalline form but is also less stable.

- Ionization (pKa) and pH: The oxime group can be ionized. Manipulating the pH of the solution or forming salts can significantly enhance aqueous solubility.

- Lipophilicity (Log P): A high Log P value indicates high lipophilicity and poor aqueous solubility. Introducing ionizable or polar groups can help reduce Log P.

- Molecular Weight and Complexity: Larger, more complex molecules tend to have lower solubility.

- Intermolecular Interactions: Strong hydrogen bonding within the crystal lattice can make the compound difficult to dissolve.

Troubleshooting Guide: Common Solubility Issues

| Problem Scenario | Possible Root Cause | Proposed Investigative Steps |

|---|

| Low solubility in aqueous buffers | High lipophilicity (Log P), strong crystal packing, unsuitable pH. | - Determine Log P/D.

- Measure solubility vs. pH profile.

- Perform solid form characterization (XRPD, DSC). | | Precipitation in physiological media | pH shift from formulation to biological fluid, supersaturation. | - Test solubility in relevant biorelevant media (e.g., FaSSIF/FeSSIF).

- Study precipitation kinetics. | | Inconsistent solubility between batches | Polymorphism or different solid forms. | Characterize solid state of each batch with XRPD to identify form changes. | | Poor solubility in organic solvents | High melting point, strong crystal lattice energy. | - Check melting point.

- Screen a wider range of solvents (e.g., DMSO, NMP, DMF). |

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Shake-Flask Solubility Determination

This is the standard method for measuring the equilibrium solubility of a compound.

- Preparation: Prepare a phosphate buffer at a physiologically relevant pH (e.g., pH 7.4). Ensure an excess of the solid Oxime V is used.

- Equilibration: Add the solid this compound to the buffer in a sealed vial. Shake the mixture in a thermostated water bath at 37°C for a predetermined time (often 24-72 hours) to reach equilibrium.

- Separation: Centrifuge the samples or filter them through a syringe filter (e.g., 0.45 µm) to separate the undissolved solid.

- Quantification: Dilute the supernatant appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- pH Measurement: Measure the final pH of the supernatant, as it may shift during equilibration.

Protocol 2: Solid Form Screening and Characterization

Identifying different solid forms is crucial for finding the most soluble and stable form.

- Generation of Solid Forms:

- Recrystallization: Recrystallize this compound from various solvents (e.g., ethanol, acetone, ethyl acetate) and solvent/anti-solvent systems (e.g., water added to a DMSO solution).

- Slurry Conversion: Stir a suspension of this compound in different solvents for several days to facilitate conversion to a stable form.

- Dehydration/Desolvation: Heat or vacuum-dry solvated forms to generate anhydrous forms.

- Characterization of Solids:

- X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying polymorphs. Each form has a unique XRPD pattern.

- Differential Scanning Calorimetry (DSC): Measures melting points and thermal events, helping to identify different forms and their purity.

- Thermogravimetric Analysis (TGA): Measures weight loss, which can detect solvates or hydrates.

The experimental workflow for solid form screening and analysis can be visualized as follows:

Frequently Asked Questions (FAQs)

Q1: Why does the solubility of my oxime compound drop significantly in biological media compared to simple buffer? Biological media like plasma are complex mixtures containing proteins, lipids, and salts. A drop in solubility can be due to a pH shift or saliing-out effect. Furthermore, compounds can precipitate upon dilution from a co-solvent-based formulation into media. It is crucial to test solubility in biorelevant media (e.g., FaSSIF for fasted state) that more accurately mimic the intestinal environment.

Q2: What is the most effective strategy to improve the aqueous solubility of an oxime? There is no single "best" strategy; a multi-pronged approach is often needed. The most common and successful strategies include:

- Salt Formation: If the oxime has an ionizable group, forming a salt with an appropriate counterion (e.g., HCl, sodium) can dramatically increase water solubility.

- Particle Size Reduction: Techniques like milling or micronization can increase the surface area, leading to faster dissolution rates.

- Amorphization: Creating an amorphous solid dispersion (ASD) by embedding the drug in a polymer matrix (e.g., HPMC-AS, PVP-VA) can provide the highest solubility enhancement but requires careful stability monitoring.

Q3: How does the E/Z (syn/anti) stereochemistry of the oxime bond affect solubility? The E- and Z-isomers of an oxime are distinct molecules with different three-dimensional shapes. This can lead to differences in their crystal packing efficiency and dipole moments, which in turn affect melting point and solubility. One isomer might form a more stable, less soluble crystal lattice than the other. It is essential to isolate and characterize each isomer individually [1].

Decision-Making Framework for Solubility Enhancement

When facing solubility challenges, a systematic approach is more effective than random trial and error. The following diagram outlines a logical pathway for identifying and implementing the right strategy.

References

Optimizing Oxime Synthesis: A Technical Guide

Frequently Asked Questions

Q: What are the main challenges in traditional oxime synthesis? A: Conventional methods often involve hazardous precursors like hydroxylamine, require noble metal catalysts (e.g., Pt, Rh), and are energy-intensive. They can also suffer from limited selectivity and produce significant environmental pollutants [1] [2].

Q: Is there a more sustainable alternative? A: Yes. Recent research demonstrates a promising anode-cathode cascade electrolysis method. This approach uses safer, biomass-derived hydroxyl compounds (like lactic acid) and nitrate, which can be sourced from industrial waste, to produce oximes efficiently and sustainably [1] [2].

Q: How can I improve the Faradaic efficiency and yield of my electrochemical oxime synthesis? A: The key is optimizing both the anode and cathode reactions independently before coupling them. The table below summarizes critical parameters based on high-performance systems.

| Optimization Parameter | Anode (Hydroxyl to Ketone) | Cathode (Ketone + Nitrate to Oxime) |

|---|---|---|

| Catalyst Material | Cobalt Oxyhydroxide on Nickel Foam (CoOOH/NF) [1] [2] | Cu-substituted Fe3C (Cusub/Fe3C) on carbon paper [1] [2] |

| Key Challenge | Selective dehydrogenation without C-C bond cleavage [1] [2] | Suppressing side-reactions (NH3 production, ketone re-hydrogenation) [1] [2] |

| Optimal Selectivity | >80% selectivity to ketone over a wide potential range [1] [2] | Controlled reduction rate to accumulate *NH2OH intermediate for oxime formation [1] [2] |

| Reported Performance | - | Pyruvatoxime yield: 2.61 mmol cm⁻² h⁻¹ Faradaic Efficiency: ~101% [1] [2] |

Troubleshooting Common Experimental Issues

Problem 1: Low Conversion of Hydroxyl Compound at the Anode

- Potential Cause: Inefficient catalyst or unsuitable operating potential.

- Solution:

Problem 2: Low Oxime Selectivity at the Cathode / High Ammonia Byproduct

- Potential Cause: Excessive hydrogenation of the key hydroxylamine (*NH2OH) intermediate.

- Solution:

- The Cusub/Fe3C cathode is designed to moderate the reduction rate of nitrate. Verify your cathode material and its synthesis [1] [2].

- The mechanism involves allowing *NH2OH to accumulate so it can react with the ketone via nucleophilic addition. Optimizing the potential and concentration of reactants can steer the reaction toward oxime instead of ammonia [1] [2].

Problem 3: Poor Overall Stability or Yield in a Flow Electrolyzer

- Potential Cause: Suboptimal flow conditions or cell voltage.

- Solution:

Experimental Workflow for Cascade Oxime Synthesis

The following diagram illustrates the integrated workflow for the anode-cathode cascade electrolyzer, connecting the optimized components and processes.

Protocol Summary for Cascade Electrosynthesis [1] [2]:

- Anode Reaction: In the anode compartment, feed a hydroxyl compound (e.g., 0.1 M lactic acid in a suitable electrolyte). Use a CoOOH/NF electrode and apply a potential to selectively dehydrogenate it to the corresponding ketone (e.g., pyruvic acid).

- Cascade Transfer: The synthesized ketone diffuses or is transported to the cathode compartment.

- Cathode Reaction: In the cathode compartment, equipped with a Cusub/Fe3C electrode and nitrate, the ketone undergoes co-reduction with nitrate. The key intermediate, hydroxylamine (*NH2OH), forms in situ and couples with the ketone to produce the oxime.

- System Operation: This is best performed in a cascade flow electrolyzer at 2.8 V to achieve high yield and stability over long durations.

Advanced Concepts: Expanding Your Synthesis Toolkit

The electrochemical method is a powerful approach for standard oximes. For more specialized needs, such as controlling the stereochemistry of your product, photocatalysis offers a solution.

Photocatalytic Isomerization for Z-Oximes Most synthetic methods produce the thermodynamically stable E-isomer of oximes. If your target is the Z-isomer, you can use a photocatalytic method.

- Concept: A photosensitizer (e.g., [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆) absorbs visible light and transfers energy to the E-oxime, exciting its C=N bond and allowing rotation to form the Z-isomer [3].

- Key Optimized Conditions:

The workflow for this photocatalytic process is outlined below.

References

Oxime Toxicity Mechanisms and Structural Relationships

A primary mechanism of oxime toxicity is linked to the disruption of cellular redox homeostasis, leading to oxidative stress [1]. The structural features of an oxime are a major determinant of this effect.

The table below summarizes how specific structural elements in bispyridinium oximes influence toxicity and oxidative stress, based on a 2023 in vitro study on human hepatoma (HepG2) cells [1].

| Structural Feature | Comparison | Impact on Toxicity & Oxidative Stress |

|---|---|---|

| Linker Saturation | Saturated linker (e.g., K048, K074) | Higher potential to induce oxidative stress and generate reactive oxygen species (ROS) [1]. |

| Unsaturated double bond (e.g., K075, K203) | Lower potential to induce oxidative stress [1]. | |

| Number of Aldoxime Groups | Two aldoxime groups (K074) vs. One aldoxime + one carbamoyl group (K048) | The number of aldoxime groups was not a determining factor for oxidative stress induction in oximes with a four-carbon linker [1]. |

| Position of Aldoxime Group | Aldoxime group at position 4 of the pyridinium ring | More potent inducers of oxidative stress compared to position 2 [1]. |

Experimental Protocols for Toxicity Evaluation

Here are detailed methodologies you can adapt to assess oxime-induced toxicity, based on the study that investigated oxidative stress [1].

Cell Viability Assay (MTT Assay)

- Objective: To determine the cytotoxic concentration (IC50) of oximes.

- Cell Line: Human hepatoma cells (HepG2).

- Procedure:

- Seed cells in 96-well plates at a density of 15 × 10³ cells per well and allow them to attach overnight.

- Prepare stock solutions of the oximes and serially dilute them in the cell culture medium.

- Expose the cells to a range of oxime concentrations for 24 hours.

- Aspirate the medium, replace with fresh medium containing MTT (0.5 mg/mL), and incubate for 1 hour.

- Dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO).

- Measure the optical density at 570 nm using a microplate reader.

- Data Analysis: The IC50 value is the concentration that reduces cell viability by 50%.

Assessment of Oxidative Stress Parameters

After establishing the IC50 values, cells are exposed to oximes at their IC50 concentrations for varying durations (e.g., 1, 4, and 24 hours) to evaluate oxidative stress [1].

- Reactive Oxygen and Nitrogen Species (RONS) Detection:

- Use fluorescent probes like 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) and dihydroethidium (DHE).

- Measure fluorescence intensity to quantify intracellular levels of RONS.

- Lipid Peroxidation Measurement:

- Quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, using chromatographic techniques.

- Assessment of the Thiol Antioxidant System:

- Measure levels of nonprotein thiols (NP-SH) and nonprotein disulfides (NP-SS-NP) to evaluate the redox state of the cell.

Visualizing the Toxicity Screening Workflow

The diagram below outlines the logical workflow for evaluating oxime toxicity, integrating the protocols described above.

Toxicity Mitigation Strategies and Key Takeaways

Based on the current research, here are actionable strategies to reduce oxime toxicity.

Strategy 1: Optimize the Linker Structure

- Rationale: Incorporating an unsaturated double bond (e.g., a but-2(E)-en-1,4-diyl linker) in bispyridinium oximes significantly reduces their potential to induce oxidative stress compared to a saturated linker [1].

- Action: Prioritize the synthesis and evaluation of oximes with unsaturated linkers in your drug development pipeline.

Strategy 2: Explore Non-Pyridinium Chemistries

- Rationale: The positive charge on pyridinium oximes often limits their ability to cross the blood-brain barrier and may contribute to toxicity. Research is exploring alternative structures [2].

- Action: Investigate novel platforms like substituted phenoxyalkyl pyridinium oximes or other uncharged/zwitterionic oximes (e.g., amidine oximes, sugar oximes) designed for better safety and brain penetration [2].

Strategy 3: Utilize Prophylactic Potential

- Rationale: Some oximes, when administered as a pretreatment at low, equitoxic doses, have shown efficacy in reducing mortality from organophosphorus poisoning in animal models, sometimes outperforming the FDA-approved pyridostigmine [3].

- Action: If applicable to your research context, consider exploring the prophylactic use of low-toxicity oximes.

The most promising approach for reducing oxime toxicity appears to be structural modification, particularly the use of an unsaturated linker. The experimental protocols provided can reliably generate data for a robust structure-toxicity relationship analysis.